molecular formula C11H8BrNO2 B12933670 2-(2-Bromoquinolin-4-yl)acetic acid

2-(2-Bromoquinolin-4-yl)acetic acid

Cat. No.: B12933670
M. Wt: 266.09 g/mol
InChI Key: YOYJOORHWWMCCH-UHFFFAOYSA-N
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Description

2-(2-Bromoquinolin-4-yl)acetic acid is a brominated quinoline derivative featuring an acetic acid substituent at the 4-position of the quinoline core. The bromine atom at the 2-position of the quinoline ring likely imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-(2-bromoquinolin-4-yl)acetic acid

InChI

InChI=1S/C11H8BrNO2/c12-10-5-7(6-11(14)15)8-3-1-2-4-9(8)13-10/h1-5H,6H2,(H,14,15)

InChI Key

YOYJOORHWWMCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

2-(2-Bromoquinolin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 2-(2-Bromoquinolin-4-yl)acetic acid:

Compound Name Core Structure Substituents Key Features
2-(3-Bromo-4-methoxyphenyl)acetic acid Phenylacetic acid - 3-Bromo
- 4-Methoxy
- Bromine is electron-withdrawing, methoxy is electron-donating.
- Strong O–H∙∙∙O hydrogen-bonded dimers in crystal lattice.
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid Oxazole-acetic acid - 4-Bromophenyl
- 5-Methyl
- Oxazole introduces rigidity and hydrogen-bonding potential.
- Higher molecular weight (296.12 g/mol).
2-(4-Bromopyridin-2-yl)acetic acid Pyridine-acetic acid - 4-Bromo - Pyridine core enhances aromatic π-π interactions.
- Lower solubility in water compared to phenyl analogs.
2-(2-(4-Bromophenyl)quinolin-4-yl)acetic acid derivatives Quinoline-acetic acid - 4-Bromophenyl substituent - Bromine on phenyl ring affects electronic properties of the quinoline core.
Key Observations:
  • Core Structure Differences: Quinoline vs. Heterocyclic Influence: Oxazole and pyridine cores alter electronic properties and solubility. Oxazole derivatives (e.g., ) may exhibit higher metabolic stability due to reduced susceptibility to oxidation.
  • Substituent Positioning: Bromine at the 2-position on quinoline (target compound) vs. 3-position on phenyl () leads to distinct electronic effects. In phenylacetic acid analogs, bromine increases adjacent C–C–C bond angles (121.5°), indicating strong electron-withdrawing character .

Physicochemical Properties

Property 2-(3-Bromo-4-methoxyphenyl)acetic acid 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid 2-(4-Bromopyridin-2-yl)acetic acid
Molecular Weight (g/mol) 245.06 296.12 216.03
Solubility Soluble in DMSO, methanol Limited data; likely soluble in polar aprotic solvents Slightly soluble in water (heated)
Crystal Packing Centrosymmetric H-bonded dimers Not reported Not reported

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